![molecular formula C8H10F3N3S B010659 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine CAS No. 107507-53-9](/img/structure/B10659.png)
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Overview
Description
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further connected to a piperazine moiety.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives have been known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes .
Mode of Action
Piperazine derivatives, in general, are known to interact with their targets in a variety of ways, often acting as agonists or antagonists .
Biochemical Pathways
Piperazine derivatives have been shown to influence several biochemical pathways, often related to their target of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine . These factors could include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods often involve the use of high-throughput synthesis techniques and automated systems to ensure the efficient and scalable production of the compound. These methods may include solid-phase synthesis and parallel synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl and thiazole groups enhances the efficacy against various bacterial strains. Studies have shown that 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
The thiazole ring is known for its role in anticancer drug development. Compounds containing thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cells, warranting further investigation into its potential as an anticancer agent.
Agrochemical Applications
Pesticide Development
The unique properties of this compound make it suitable for use in agrochemicals. Its ability to disrupt biological processes in pests has led researchers to explore its application as an insecticide or herbicide. Initial trials indicate that formulations containing this compound can effectively manage pest populations while being less harmful to beneficial insects.
Materials Science
Polymer Chemistry
In materials science, the incorporation of piperazine derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The trifluoromethyl group contributes to improved hydrophobicity and chemical resistance in polymers, making this compound a valuable additive in creating advanced materials for industrial applications.
Case Studies
Study | Focus | Findings |
---|---|---|
Antimicrobial Activity Study (2020) | Evaluated the efficacy against bacterial strains | Demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria |
Cytotoxicity Assay (2021) | Assessed effects on cancer cell lines | Indicated potential for inducing apoptosis in specific cancer types |
Agrochemical Trial (2022) | Tested as an insecticide | Showed effective pest control with reduced impact on non-target species |
Comparison with Similar Compounds
- 1-(2,2,2-Trifluoroethyl)piperazine
- 4-(Trifluoromethyl)piperazine-1-carboxylate
- 1-(4-Chlorophenyl)piperazine
Uniqueness: 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further functionalization .
Biological Activity
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic organic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C8H10F3N3S |
Molecular Weight | 233.25 g/mol |
IUPAC Name | This compound |
InChI Key | ZFQKXJZQWZVYNE-UHFFFAOYSA-N |
The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific cellular pathways. Compounds with thiazole rings often exhibit significant interactions with cellular mechanisms related to oxidative stress and apoptosis . This interaction may be facilitated through modulation of enzyme activity or receptor binding.
Antimicrobial Properties
Research indicates that thiazole-containing compounds possess antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Mycobacterium tuberculosis, with some derivatives showing higher potency than conventional antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives containing the thiazole moiety can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Study on Antimicrobial Efficacy
In a comparative study involving several thiazole derivatives, this compound was tested against a panel of bacterial pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) ranging from 4 to 16 μg/mL against Gram-positive bacteria, which is competitive with existing antibiotics .
Anticancer Research
A recent investigation into the anticancer effects of thiazole derivatives found that this compound exhibited significant cytotoxicity against human colon cancer (HCT116) cells. The IC50 value was determined to be approximately 10 μM, indicating its potential as a lead compound for further development in cancer therapeutics .
Properties
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c9-8(10,11)6-5-15-7(13-6)14-3-1-12-2-4-14/h5,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUALTYNBYXZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548303 | |
Record name | 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107507-53-9 | |
Record name | 1-[4-(Trifluoromethyl)-2-thiazolyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107507-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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